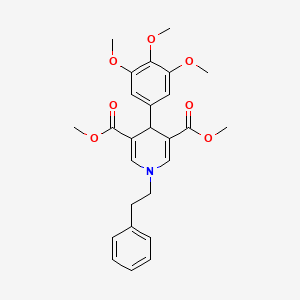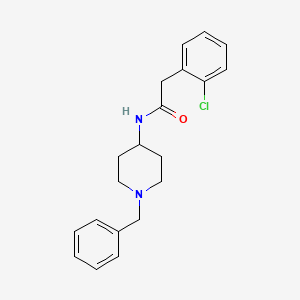![molecular formula C16H12ClN3O3S2 B3443931 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3443931.png)
3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide
Vue d'ensemble
Description
3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide, also known as CTK7A, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a unique mechanism of action that makes it a promising tool for studying various biological processes. In
Applications De Recherche Scientifique
3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to have potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been used to study the role of certain proteins in synaptic transmission and plasticity. In immunology, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to modulate the activity of immune cells, making it a potential therapeutic agent for autoimmune diseases.
Mécanisme D'action
3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has a unique mechanism of action that involves the inhibition of certain enzymes and signaling pathways. Specifically, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to inhibit the activity of protein kinase CK2, which plays a critical role in regulating cell growth and proliferation. In addition, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to modulate the activity of certain ion channels and receptors, which can affect synaptic transmission and immune cell activity.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific cell type and signaling pathway being targeted. In cancer cells, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of tumor growth. In neurons, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to modulate synaptic transmission and plasticity, leading to changes in behavior and cognition. In immune cells, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has been shown to modulate cytokine production and immune cell activity, leading to potential therapeutic applications in autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide in lab experiments is its specificity for certain signaling pathways and enzymes. This allows researchers to target specific cellular processes without affecting other pathways. Another advantage is its small size, which allows it to penetrate cell membranes and reach intracellular targets. However, one limitation of using 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide is its potential toxicity, which can vary depending on the specific cell type and concentration used.
Orientations Futures
There are several future directions for 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide research, including the development of more potent and selective inhibitors, the identification of new targets and signaling pathways, and the testing of 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide in animal models of disease. In addition, the use of 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide in combination with other drugs or therapies may provide synergistic effects and improve therapeutic outcomes. Overall, 3-{[(4-chlorophenyl)sulfonyl]amino}-N-1,3-thiazol-2-ylbenzamide has shown great potential as a tool for studying cellular processes and as a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWQNHUZKYTJRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorophenyl)sulfonyl]amino}-N-(1,3-thiazol-2-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4-methylphenyl)acetamide](/img/structure/B3443884.png)
![isopropyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B3443905.png)
![3,4-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B3443919.png)
![dimethyl 4-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3443924.png)
![5-hydroxy-2-[(2-thienylacetyl)amino]benzoic acid](/img/structure/B3443935.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3443937.png)

![N-1-naphthyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3443957.png)
![ethyl 2-({[(2-ethoxybenzoyl)oxy]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3443964.png)
